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Compound of Interest

Compound Name:
1-Bromo-5-chloro-3-fluoro-2-

iodobenzene

Cat. No.: B1519912 Get Quote

An In-Depth Technical Guide to 1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Synthesis,

Reactivity, and Applications

Abstract
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a polysubstituted aromatic compound of

significant interest to the fields of medicinal chemistry, materials science, and synthetic organic

chemistry. Its unique arrangement of four distinct halogen atoms on a benzene core provides a

versatile platform for the strategic and sequential introduction of various functional groups. This

differential reactivity, particularly in metal-catalyzed cross-coupling reactions, allows for the

construction of complex molecular architectures that would be challenging to access through

other means. This technical guide provides a comprehensive overview of the known and

predicted chemical properties of this compound, outlines a logical synthetic strategy based on

established chemical principles, details its reactivity with a focus on site-selective

functionalization, and explores its potential applications for researchers, scientists, and drug

development professionals.

Core Physicochemical and Spectroscopic
Properties
The identity and fundamental properties of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene are

summarized below. While extensive experimental data is not publicly available, key properties
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can be reliably calculated or inferred from the behavior of analogous structures.

Compound Identification and Physical Data
A summary of key identifiers and computed physical properties is presented in Table 1. Based

on its high molecular weight and the crystalline nature of similar polyhalogenated benzenes,

the compound is expected to be a solid at standard temperature and pressure.

Property Value Source(s)

IUPAC Name
1-bromo-5-chloro-3-fluoro-2-

iodobenzene
[1]

CAS Number 201849-16-3 [1][2]

Molecular Formula C₆H₂BrClFI [1][2]

Molecular Weight 335.34 g/mol [1]

Canonical SMILES C1=C(C=C(C(=C1F)I)Br)Cl [1]

InChIKey
IKJUIUCZEXVZMB-

UHFFFAOYSA-N
[1]

XLogP3 (Computed) 4.2 [1]

Appearance

Predicted to be a white to off-

white or yellow crystalline

solid.

Predicted Spectroscopic Characteristics
No publicly archived experimental spectra for this specific compound were identified. However,

a detailed prediction of its spectral characteristics can be made based on its structure and

established principles of spectroscopy.

¹H NMR Spectroscopy: The spectrum is expected to be relatively simple, showing two

distinct signals for the two aromatic protons.

H-4: This proton is flanked by chlorine and bromine atoms. It is expected to appear as a

doublet of doublets (dd) due to coupling with the adjacent fluorine (³J HF) and a meta-
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coupling to H-6 (⁴J HH).

H-6: This proton is adjacent to the bromine atom. It will also likely appear as a doublet of

doublets (dd) due to coupling with the meta fluorine (³J HF) and the meta proton H-4 (⁴J

HH). Both signals would be found in the downfield region (δ > 7.0 ppm) due to the

cumulative deshielding effect of the four electron-withdrawing halogen substituents.

¹³C NMR Spectroscopy: The spectrum will display six unique signals, one for each carbon

atom in the aromatic ring. A key feature will be the presence of carbon-fluorine coupling

constants (J-CF). The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond

coupling constant (¹J CF ≈ 240–260 Hz), while the other carbons will show smaller two-,

three-, and four-bond couplings.

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This

signal will likely be a complex multiplet due to coupling with the two ortho protons (H-2 and

H-4, though H-2 is substituted with iodine) and potentially smaller, long-range couplings. ¹⁹F

NMR is a critical tool for confirming the presence and environment of the fluorine atom.

Mass Spectrometry: The mass spectrum will provide definitive confirmation of the

compound's mass and elemental composition. The molecular ion peak (M⁺) will exhibit a

highly characteristic isotopic pattern due to the natural abundance of bromine isotopes (⁷⁹Br

≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in

a cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the

presence of one bromine and one chlorine atom.

Synthesis Strategy: A Retrosynthetic Approach
A specific published synthesis for 1-bromo-5-chloro-3-fluoro-2-iodobenzene is not readily

available. However, a robust and logical synthetic route can be designed by applying the

foundational principles of electrophilic aromatic substitution (EAS) and substituent directing

effects. The synthesis of polysubstituted benzenes requires careful planning, as the order of

substituent introduction is critical to achieving the desired regiochemistry. A plausible

retrosynthetic analysis is outlined below.
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Caption: Retrosynthetic analysis for 1-Bromo-5-chloro-3-fluoro-2-iodobenzene.

This strategy leverages the powerful ortho-, para-directing effect of an amine group to install

the halogens in the correct positions before the amine is subsequently removed.

Proposed Synthetic Workflow
The forward synthesis would proceed as follows, likely starting from commercially available 3-

chloro-5-fluoroaniline:

Iodination: The strongly activating amino group directs the first electrophile, iodine, to one of

its ortho positions (C2). Reagents such as iodine monochloride (ICl) are effective for this

transformation.

Bromination: The second electrophile, bromine, is then directed to the remaining vacant

ortho position (C6). The combined directing power of the amine and the existing halogens

ensures high regioselectivity.
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Deamination (Sandmeyer Reaction): The final and key step is the removal of the directing

amino group. This is achieved by converting the aniline into a diazonium salt using sodium

nitrite in a strong acid, followed by quenching with a reducing agent like hypophosphorous

acid (H₃PO₂) or by heating in ethanol to replace the diazonium group with a hydrogen atom.

A patent for a similar isomer utilizes a one-pot diazotization and iodination method, which

highlights the industrial applicability of such transformations[3].

Experimental Protocol: Deamination of 2-Bromo-4-
chloro-6-iodo-6-fluoroaniline (Hypothetical)
This protocol is adapted from established procedures for the deamination of polyhalogenated

anilines[4][5].

Objective: To remove the amino group from the precursor to yield the target compound.

Materials:

2-Bromo-4-chloro-6-iodo-6-fluoroaniline (1.0 eq)

Absolute Ethanol

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Diethyl Ether

Saturated Sodium Bicarbonate Solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline precursor

(1.0 eq) in absolute ethanol (approx. 5 mL per gram of aniline).

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (approx. 2 mL

per gram of aniline) dropwise while stirring. Maintain the temperature below 10 °C.
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While still in the ice bath, add powdered sodium nitrite (1.5 eq) in small portions over 15-

20 minutes. Vigorous gas evolution (N₂) will be observed.

After the addition is complete, allow the reaction to warm to room temperature and then

gently heat on a steam bath or in a heating mantle at ~60-70 °C for 15-20 minutes until

gas evolution ceases.

Cool the reaction mixture and pour it into a beaker containing ice water. The crude product

should separate as an oil or a solid.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x

50 mL).

Combine the organic extracts and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation to yield the crude 1-bromo-5-chloro-3-fluoro-2-iodobenzene.

Purify the product via recrystallization from a suitable solvent (e.g., methanol or ethanol) or

by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility
The primary synthetic value of 1-bromo-5-chloro-3-fluoro-2-iodobenzene lies in the

differential reactivity of its four carbon-halogen bonds. In palladium-catalyzed cross-coupling

reactions, the reactivity generally follows the trend: C–I > C–Br > C–Cl >> C–F[6]. This

predictable hierarchy allows for the molecule to be used as a scaffold, enabling the sequential

and site-selective introduction of different substituents.

Sequential Cross-Coupling Strategy

1-Bromo-5-chloro-3-fluoro-2-iodobenzene Step 1: Suzuki/Sonogashira @ C-I Functionalized at C2 Step 2: Suzuki/Stille @ C-Br Di-functionalized at C2, C1 Step 3: Buchwald-Hartwig @ C-Cl Tri-functionalized at C2, C1, C5

Click to download full resolution via product page
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Caption: Workflow for sequential functionalization of 1-bromo-5-chloro-3-fluoro-2-
iodobenzene.

Site-Selective Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling at the C-I Bond

The carbon-iodine bond is the most labile and will readily undergo oxidative addition to a Pd(0)

catalyst under standard Suzuki-Miyaura conditions. This allows for the selective introduction of

an aryl, heteroaryl, or vinyl group at the C2 position while leaving the other halogen sites

untouched. Research on the isomer 1-bromo-3-chloro-5-iodobenzene has demonstrated its

use in Suzuki reactions to synthesize trisubstituted benzenes, validating this sequential

approach[7].

Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To selectively couple a phenyl group at the C2 (iodine) position.

Expertise & Causality:

Catalyst: Pd(PPh₃)₄ is chosen as a robust, commercially available Pd(0) catalyst suitable

for C-I bond activation.

Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is used. It is essential for

the transmetalation step of the catalytic cycle, activating the boronic acid.

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The

organic solvent solubilizes the aryl halide and catalyst, while water is necessary to

dissolve the inorganic base and facilitate the reaction.

Procedure:

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-5-chloro-
3-fluoro-2-iodobenzene (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium

carbonate (2.0-3.0 eq).

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
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Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting

material is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-

phenyl-1-bromo-5-chloro-3-fluorobenzene by column chromatography.

B. Subsequent Couplings at C-Br and C-Cl Bonds

Once the C-I bond is functionalized, the C-Br bond becomes the most reactive site for a second

cross-coupling reaction. More forcing conditions (e.g., stronger phosphine ligands like

Buchwald's biarylphosphines, higher temperatures) may be required compared to the first

coupling. Finally, the most inert bond, C-Cl, can be functionalized using specialized catalyst

systems designed for activating aryl chlorides, such as those employing bulky, electron-rich

phosphine ligands or N-heterocyclic carbenes (NHCs).

Applications in Research and Drug Development
The true value of a building block like 1-bromo-5-chloro-3-fluoro-2-iodobenzene is realized

in its application as a scaffold for creating novel molecules with tailored properties.

Drug Discovery: The incorporation of fluorine into drug candidates is a widely used strategy

to enhance metabolic stability, binding affinity, and lipophilicity[8][9]. This compound provides

a framework to which a fluorine atom is already appended. The remaining halogen sites can

be used to systematically explore the structure-activity relationship (SAR) by introducing a

variety of pharmacophoric groups through the sequential cross-coupling reactions described

above.

Materials Science: Poly-substituted aromatic rings are foundational components of organic

materials for electronics. Vendor information suggests this compound is useful for preparing

compounds for organic electronic devices[10]. The ability to attach different aromatic or

electron-donating/withdrawing groups allows for the fine-tuning of electronic properties,
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making it a candidate for synthesizing novel organic light-emitting diode (OLED) materials,

organic photovoltaics (OPVs), or molecular glassformers[7].

Conclusion
1-Bromo-5-chloro-3-fluoro-2-iodobenzene is a highly versatile and synthetically valuable

building block. While specific experimental data for the compound remains sparse in the

literature, its chemical behavior can be confidently predicted from established principles. Its

defining feature is the hierarchy of reactivity among its four halogen substituents, which

enables chemists to perform sequential, site-selective cross-coupling reactions. This unlocks

efficient and controlled pathways to complex, multi-substituted aromatic molecules, making it

an important tool for innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoro-2-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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